N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide
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Description
N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole , a significant heterocyclic system in natural products and drugs, which plays a crucial role in cell biology . Indole derivatives have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties, including antitumor, antimicrobial, and anti-inflammatory activities . The specific effects of this compound may depend on its targets and the biochemical pathways it influences.
Properties
IUPAC Name |
N-[4-acetyl-7'-methyl-1'-[3-(3-methylphenoxy)propyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-15-8-5-10-19(14-15)32-13-7-12-27-21-16(2)9-6-11-20(21)24(22(27)31)28(18(4)30)26-23(33-24)25-17(3)29/h5-6,8-11,14H,7,12-13H2,1-4H3,(H,25,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZWXSAVUXLPGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=C(C=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.